1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene
Description
1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene is a substituted benzene derivative featuring three distinct functional groups:
- Trifluoromethylthio (-SCF₃) at position 6: A highly electronegative and lipophilic group known to enhance metabolic stability and membrane permeability in pharmaceuticals .
- Ethoxy (-OCH₂CH₃) at position 2: An electron-donating alkoxy group that influences the electronic environment of the aromatic ring.
- 3-Chloropropyl (-CH₂CH₂CH₂Cl) at position 1: A halogenated alkyl chain that can act as a leaving group or participate in nucleophilic substitution reactions.
This compound is likely synthesized via reactions involving 3-chloropropyl-containing intermediates, as evidenced by methodologies in analogous syntheses using morpholine, imidazole, or triazole derivatives .
Properties
Molecular Formula |
C12H14ClF3OS |
|---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-ethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3OS/c1-2-17-10-6-3-7-11(18-12(14,15)16)9(10)5-4-8-13/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
QQBJKTOCFBTPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 1-(3-Chloropropyl)-2-ethoxy-6-(trifluoromethylthio)benzene and Analogs
*logP values estimated via computational tools (e.g., ChemAxon).
Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃)
The -SCF₃ group significantly increases lipophilicity (logP ~3.8 vs. Its strong electron-withdrawing nature also deactivates the benzene ring toward electrophilic substitution, a critical distinction in further functionalization .
Ethoxy (-OCH₂CH₃) vs. Methoxy (-OCH₃)
The ethoxy group’s longer alkyl chain marginally increases logP (~3.8 vs. ~3.5) compared to methoxy. However, its steric bulk may slow metabolic degradation (e.g., cytochrome P450-mediated O-dealkylation), improving pharmacokinetics .
3-Chloropropyl vs. 3-Bromopropyl
The bromine atom in the propyl chain enhances leaving-group ability in nucleophilic substitutions due to its lower bond dissociation energy (C-Br vs. C-Cl). This makes bromopropyl derivatives more reactive in alkylation reactions, albeit at a higher molecular weight (~345.1 vs. ~300.7) .
Benzene Core vs. Heterocyclic Systems
Replacing the benzene ring with a morpholine heterocycle (as in 4-(3-chloropropyl)morpholine) drastically reduces logP (~1.2 vs. ~3.8) and increases polarity, favoring aqueous solubility but limiting blood-brain barrier penetration .
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